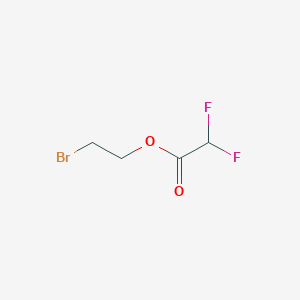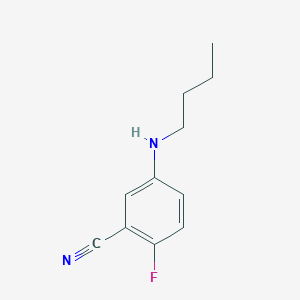![molecular formula C10H11N3O B13249579 3-Ethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde](/img/structure/B13249579.png)
3-Ethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The presence of various substituents on the ring system can significantly influence the chemical and biological properties of these compounds .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde typically involves the condensation of appropriate hydrazones with α-bromo ketones. This reaction is often catalyzed by visible light, which enables an efficient tandem reaction to form the desired pyrazole ring . Another common method involves the reaction of aminopyrazoles with 1,2-diketones in refluxing acetic acid .
Industrial Production Methods
Industrial production methods for this compound are generally based on the same principles as laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields .
化学反応の分析
Types of Reactions
3-Ethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
科学的研究の応用
3-Ethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly kinase inhibitors.
Industry: The compound is used in the development of new materials with specific electronic and optical properties
作用機序
The mechanism of action of 3-Ethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, in the context of kinase inhibition, the pyrazolo portion of the compound acts as a hydrogen bond center, while the pyridine ring engages in π–π stacking interactions with aromatic amino acids in the active site of the kinase . This dual interaction enhances the binding affinity and specificity of the compound for its target .
類似化合物との比較
Similar Compounds
1H-Pyrazolo[3,4-b]pyridine: This compound shares the same core structure but lacks the ethyl and methyl substituents.
2H-Pyrazolo[3,4-b]pyridine: This isomer differs in the position of the nitrogen atoms within the ring system.
3-Methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine: This compound has a phenyl substituent instead of an ethyl group.
Uniqueness
3-Ethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethyl and methyl groups enhances its lipophilicity and potentially its ability to cross biological membranes .
特性
分子式 |
C10H11N3O |
|---|---|
分子量 |
189.21 g/mol |
IUPAC名 |
3-ethyl-1-methylpyrazolo[3,4-b]pyridine-5-carbaldehyde |
InChI |
InChI=1S/C10H11N3O/c1-3-9-8-4-7(6-14)5-11-10(8)13(2)12-9/h4-6H,3H2,1-2H3 |
InChIキー |
DVBRLCNVJSGRCH-UHFFFAOYSA-N |
正規SMILES |
CCC1=NN(C2=C1C=C(C=N2)C=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



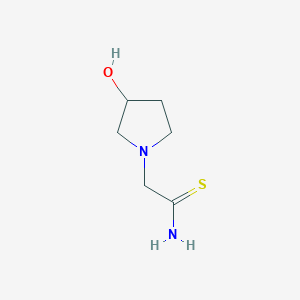

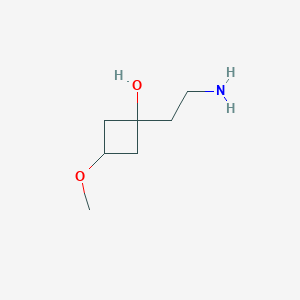
![N-{[5-(3-methyl-1,2,4-oxadiazol-5-yl)oxolan-2-yl]methyl}methanesulfonamide](/img/structure/B13249542.png)
![2-Phenyl-N-{[3-(piperidin-3-yl)-1H-1,2,4-triazol-5-yl]methyl}acetamide](/img/structure/B13249545.png)
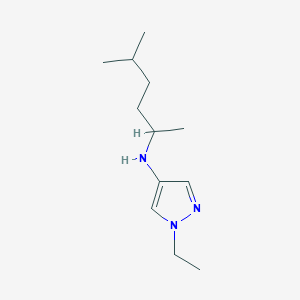

![1-{[1-(4-Bromophenyl)ethyl]amino}-2-methylpropan-2-ol](/img/structure/B13249562.png)
![6,6-Dimethylbicyclo[3.1.1]heptan-2-amine hydrochloride](/img/structure/B13249571.png)
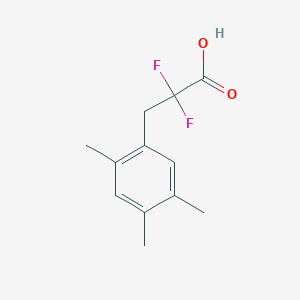
amine](/img/structure/B13249576.png)
